molecular formula C16H14N2OS3 B2790481 N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 851788-36-8

N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No. B2790481
CAS RN: 851788-36-8
M. Wt: 346.48
InChI Key: WOXKCVLAGPLJQU-UHFFFAOYSA-N
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Description

N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide, also known as TTMA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. TTMA belongs to the class of thiazole compounds and has a molecular weight of 387.54 g/mol.

Mechanism Of Action

The mechanism of action of N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide is not fully understood. However, it has been proposed that N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of COX-2 and activating the p53 pathway, respectively. N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide is also thought to exhibit antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide has been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide has also been found to induce apoptosis in cancer cells by activating the p53 pathway. In addition, N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages And Limitations For Lab Experiments

One advantage of using N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide in lab experiments is its diverse range of potential applications. N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide has been shown to exhibit anti-inflammatory, anti-cancer, and antimicrobial properties, making it useful for studying a variety of biological processes. However, one limitation of using N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide in lab experiments is its potential toxicity. N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties. N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide has been shown to inhibit the activity of COX-2 and induce apoptosis in cancer cells, making it a promising candidate for the development of new anti-inflammatory and anti-cancer drugs. Another potential direction is to study the mechanism of action of N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide in more detail. Understanding the molecular mechanisms underlying the biological effects of N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide may lead to the development of more effective drugs. Finally, future research could focus on improving the synthesis method of N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide to increase its yield and purity.

Synthesis Methods

N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide can be synthesized by reacting 2-(p-tolylthio)acetic acid with 4-(thiophen-2-yl)-1,3-thiazol-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide.

Scientific Research Applications

N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide has also been found to induce apoptosis in cancer cells by activating the p53 pathway. In addition, N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS3/c1-11-4-6-12(7-5-11)21-10-15(19)18-16-17-13(9-22-16)14-3-2-8-20-14/h2-9H,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXKCVLAGPLJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide

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